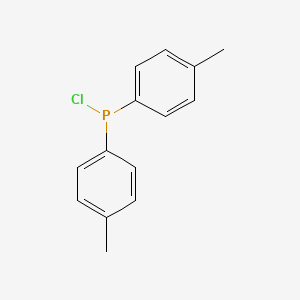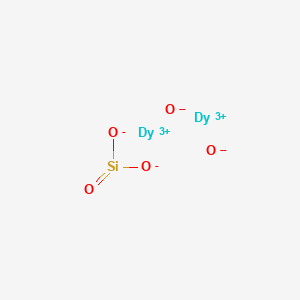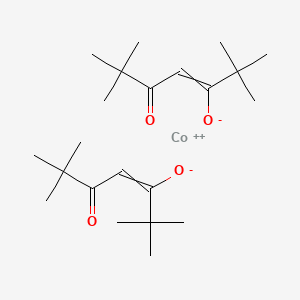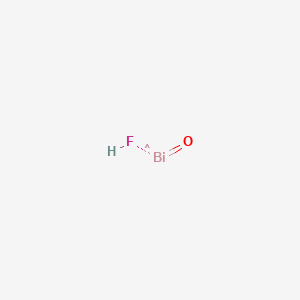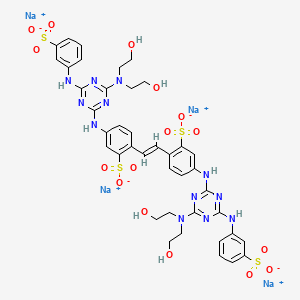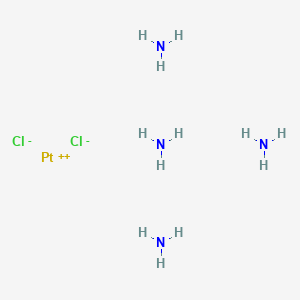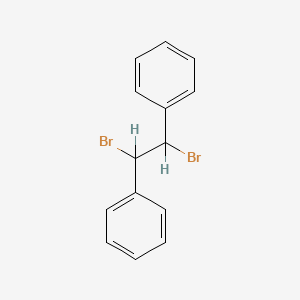
CYCLOPENTADIENYLTUNGSTEN TRICARBONYL DIMER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyltungsten tricarbonyl dimer is an organotungsten compound with the formula ( \text{Cp}_2 \text{W}_2 (\text{CO})_6 ), where Cp stands for cyclopentadienyl (( \text{C}_5 \text{H}_5 )). This compound is characterized by its dark red crystalline appearance and is primarily of interest in research settings due to its unique structural and chemical properties .
Méthodes De Préparation
Cyclopentadienyltungsten tricarbonyl dimer is synthesized through a multi-step process. The initial step involves the treatment of tungsten hexacarbonyl (( \text{W}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). This reaction produces sodium tricarbonylcyclopentadienyltungsten (( \text{NaW}(\text{CO})_3 (\text{Cp}) )). The final step involves the oxidation of this intermediate to form this compound .
Analyse Des Réactions Chimiques
Cyclopentadienyltungsten tricarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The carbonyl ligands (( \text{CO} )) can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like ( \text{O}_2 ) and reducing agents such as ( \text{H}_2 ). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclopentadienyltungsten tricarbonyl dimer is utilized in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organotungsten compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of cyclopentadienyltungsten tricarbonyl dimer involves its ability to coordinate with other molecules through its cyclopentadienyl and carbonyl ligands. This coordination can influence various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Cyclopentadienyltungsten tricarbonyl dimer can be compared with other similar compounds such as:
- Cyclopentadienylmolybdenum tricarbonyl dimer
- Cyclopentadienylchromium tricarbonyl dimer
These compounds share similar structural features but differ in their metal centers (molybdenum and chromium, respectively). The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the tungsten center .
Propriétés
Numéro CAS |
12566-66-4 |
|---|---|
Formule moléculaire |
C16H10O6W2 10* |
Poids moléculaire |
665.93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


